Cas no 731772-05-7 (2-Chloro-4-(3-chlorophenyl)-1-butene)
2-Chloro-4-(3-chlorophenyl)-1-butene Chemical and Physical Properties
Names and Identifiers
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- 1-chloro-3-(3-chlorobut-3-enyl)benzene
- 2-Chloro-4-(3-chlorophenyl)-1-butene
- 2-Chloro-4-(3-chlorophenyl)but-1-ene
- 1-chloro-3-(3-chlorobut-3-en-1-yl)benzene
- 3-(3-Chlorobut-3-en-1-yl)chlorobenzene
- AG-G-88945
- CTK5D7431
- KB-169613
- OR01888
- DTXSID20641111
- 731772-05-7
- MFCD00671901
- AKOS016016673
-
- MDL: MFCD00671901
- Inchi: 1S/C10H10Cl2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2
- InChI Key: BXAOCCLLVUSNQV-UHFFFAOYSA-N
- SMILES: ClC(=C)CCC1C=CC=C(C=1)Cl
Computed Properties
- Exact Mass: 200.0159557g/mol
- Monoisotopic Mass: 200.0159557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 0Ų
2-Chloro-4-(3-chlorophenyl)-1-butene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C081625-250mg |
2-Chloro-4-(3-chlorophenyl)-1-butene |
731772-05-7 | 250mg |
$ 365.00 | 2022-06-06 | ||
| TRC | C081625-500mg |
2-Chloro-4-(3-chlorophenyl)-1-butene |
731772-05-7 | 500mg |
$ 605.00 | 2022-06-06 | ||
| abcr | AB234155-1 g |
3-(3-Chlorobut-3-en-1-yl)chlorobenzene; . |
731772-05-7 | 1g |
€794.30 | 2023-06-22 | ||
| abcr | AB234155-2 g |
3-(3-Chlorobut-3-en-1-yl)chlorobenzene; . |
731772-05-7 | 2g |
€1065.20 | 2023-06-22 | ||
| Fluorochem | 200095-2g |
2-Chloro-4-(3-chlorophenyl)-1-butene |
731772-05-7 | 97% | 2g |
£624.00 | 2022-02-28 | |
| Fluorochem | 200095-5g |
2-Chloro-4-(3-chlorophenyl)-1-butene |
731772-05-7 | 97% | 5g |
£1543.00 | 2022-02-28 | |
| abcr | AB234155-5 g |
3-(3-Chlorobut-3-en-1-yl)chlorobenzene; . |
731772-05-7 | 5g |
€2507.20 | 2023-06-22 | ||
| A2B Chem LLC | AC67899-1g |
2-Chloro-4-(3-chlorophenyl)-1-butene |
731772-05-7 | 97% | 1g |
$548.00 | 2024-04-19 | |
| A2B Chem LLC | AC67899-2g |
2-Chloro-4-(3-chlorophenyl)-1-butene |
731772-05-7 | 97% | 2g |
$737.00 | 2024-04-19 | |
| A2B Chem LLC | AC67899-5g |
2-Chloro-4-(3-chlorophenyl)-1-butene |
731772-05-7 | 97% | 5g |
$1756.00 | 2024-04-19 |
2-Chloro-4-(3-chlorophenyl)-1-butene Suppliers
2-Chloro-4-(3-chlorophenyl)-1-butene Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2-Chloro-4-(3-chlorophenyl)-1-butene
2-Chloro-4-(3-chlorophenyl)-1-butene (CAS No. 731772-05-7): An Overview of Its Structure, Properties, and Applications
2-Chloro-4-(3-chlorophenyl)-1-butene (CAS No. 731772-05-7) is a synthetic organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a butene backbone with chlorine substituents at specific positions. The presence of these chlorine atoms imparts distinct chemical and physical properties to the molecule, making it a valuable candidate for various applications.
The molecular formula of 2-Chloro-4-(3-chlorophenyl)-1-butene is C10H9Cl2, and its molecular weight is approximately 206.08 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including substitution and elimination processes. The precise synthesis route can vary depending on the desired purity and yield, but common methods involve the reaction of 3-chlorobenzyl chloride with an appropriate butene derivative under controlled conditions.
In terms of its physical properties, 2-Chloro-4-(3-chlorophenyl)-1-butene is a colorless liquid at room temperature with a characteristic odor. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for use in various chemical reactions and formulations.
The chemical reactivity of 2-Chloro-4-(3-chlorophenyl)-1-butene is influenced by the presence of the chlorine atoms and the double bond in the butene chain. The chlorine substituents can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions with electrophiles such as hydrogen halides or halogen molecules. These reactivity profiles make the compound a versatile building block for the synthesis of more complex molecules.
In recent years, 2-Chloro-4-(3-chlorophenyl)-1-butene has been studied for its potential applications in pharmaceutical research. One notable area of interest is its use as an intermediate in the synthesis of drugs with therapeutic properties. For example, researchers have explored its role in the development of compounds with anti-inflammatory and analgesic activities. Studies have shown that derivatives of this compound can exhibit significant biological activity, making them promising candidates for further drug development.
Beyond pharmaceutical applications, 2-Chloro-4-(3-chlorophenyl)-1-butene has also found use in materials science and polymer chemistry. Its ability to undergo controlled polymerization reactions has led to the development of novel polymers with unique mechanical and thermal properties. These polymers have potential applications in areas such as coatings, adhesives, and composite materials.
In addition to its practical applications, 2-Chloro-4-(3-chlorophenyl)-1-butene has been the subject of numerous academic studies aimed at understanding its fundamental chemical behavior. Researchers have investigated its spectroscopic properties using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These studies have provided valuable insights into the electronic structure and conformational dynamics of the molecule.
The environmental impact of 2-Chloro-4-(3-chlorophenyl)-1-butene is another important consideration. While it is not classified as a hazardous substance under current regulations, proper handling and disposal practices are essential to minimize any potential environmental risks. Studies have shown that the compound can be biodegraded under certain conditions, although further research is needed to fully understand its long-term environmental fate.
In conclusion, 2-Chloro-4-(3-chlorophenyl)-1-butene (CAS No. 731772-05-7) is a versatile organic compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique molecular structure and chemical properties make it a valuable tool for synthetic chemists and materials scientists alike. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further solidifying its importance in the scientific community.
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